2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide

COX inhibition inflammation tetrazole hydrazones

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide (CAS 369635-28-9) is a heterocyclic small molecule (C₁₀H₁₂N₆OS, MW 264.31 g/mol) that contains a 1-phenyl-1H-tetrazole ring linked via a thioether bridge to a propanohydrazide moiety. Tetrazole derivatives are a major class of heterocyclic compounds important for medicinal chemistry because of their bioisosteric relationship with carboxylic acids and amides.

Molecular Formula C10H12N6OS
Molecular Weight 264.31
CAS No. 369635-28-9
Cat. No. B2798361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide
CAS369635-28-9
Molecular FormulaC10H12N6OS
Molecular Weight264.31
Structural Identifiers
SMILESCC(C(=O)NN)SC1=NN=NN1C2=CC=CC=C2
InChIInChI=1S/C10H12N6OS/c1-7(9(17)12-11)18-10-13-14-15-16(10)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,17)
InChIKeyNMMQKMXUYYTVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide (CAS 369635-28-9): Core Structural Identity and Scientific Positioning


2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide (CAS 369635-28-9) is a heterocyclic small molecule (C₁₀H₁₂N₆OS, MW 264.31 g/mol) that contains a 1-phenyl-1H-tetrazole ring linked via a thioether bridge to a propanohydrazide moiety. Tetrazole derivatives are a major class of heterocyclic compounds important for medicinal chemistry because of their bioisosteric relationship with carboxylic acids and amides . The 1-phenyltetrazole-5-thioether scaffold is a recognized pharmacophore in antimicrobial, anticholinesterase, and COX inhibitory research programs . This compound serves as a versatile synthetic intermediate for hydrazone-based library construction, where the terminal hydrazide group enables condensation with aldehydes or ketones to generate structurally diverse N′-arylidene/alkylidene derivatives .

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide: Why In-Class Tetrazole-Thioether Hydrazides Are Not Interchangeable


Tetrazole-thioether hydrazides sharing the 1-phenyl-1H-tetrazol-5-yl-thio core can nevertheless exhibit sharply divergent biological selectivity profiles depending on subtle structural variations. For example, the N1 substituent on the tetrazole ring—phenyl versus methyl—has been shown to flip COX isoform selectivity: 1-methyl derivatives preferentially inhibit COX-1, whereas 1-phenyl derivatives shift selectivity toward COX-2 . Similarly, the length and branching of the acyl linker between the thioether and the hydrazide group modulates anticholinesterase potency and cytotoxicity profiles . The presence of a chiral methyl branch in the propanohydrazide backbone—as in 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide—introduces a stereogenic center absent in the simpler acetohydrazide or butanoylhydrazide analogs, which can affect target binding, pharmacokinetic properties, and downstream derivatization outcomes . These structure–activity relationships mean that generic substitution among tetrazole-thioether hydrazides without experimental validation poses a material risk of irreproducible biological results.

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide: Quantitative Differentiation Evidence Against Structural Analogs and Pharmacological Standards


Phenyl-Tetrazole Moiety Drives COX-2 Preferential Inhibition Over Methyl-Tetrazole COX-1 Selectivity

In a systematic study of tetrazole-based hydrazones, the N1 substituent on the tetrazole ring dictated cyclooxygenase isoform selectivity. Compounds bearing the 1-methyl-1H-tetrazole moiety selectively inhibited COX-1, whereas compounds bearing the 1-phenyl-1H-tetrazole moiety—the core substructure of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide—gave rise to preferential COX-2 inhibition . This class-level selectivity pattern is critical for researchers targeting COX-2-mediated inflammatory pathways where sparing COX-1 is desirable to reduce gastrointestinal side effects.

COX inhibition inflammation tetrazole hydrazones

Phenyl-Tetrazole Acetohydrazide Derivative Shows 2-Fold Superior Antibacterial Potency Against E. faecalis Versus Chloramphenicol

A direct head-to-head comparison demonstrated that 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-N′-(1-(pyridin-3-yl)ethylidene)acetohydrazide—a hydrazone derivative synthesized from the 1-phenyl-1H-tetrazol-5-yl-thio acetohydrazide core scaffold—exhibited a MIC of 100 µg/mL against Enterococcus faecalis (ATCC 29212), which is half the MIC of the clinical standard chloramphenicol (MIC = 200 µg/mL) tested under identical conditions . The same derivative also displayed low cytotoxicity with IC₅₀ > 500 µg/mL against NIH/3T3 mouse embryonic fibroblasts . This 2-fold potency advantage and favorable selectivity window establish the 1-phenyltetrazole-thioether hydrazide scaffold as a validated starting point for anti-enterococcal drug discovery.

antibacterial Enterococcus faecalis hydrazone

Propanohydrazide Linker Provides Chiral Center and Extended Carbon Spacer Differentiating It from Acetohydrazide Analogs

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide incorporates a propionyl spacer (C₃) with a methyl branch at the α-carbon (SMILES: CC(SC1=NN=NN1C1=CC=CC=C1)C(=O)NN), introducing a chiral center that is absent in the commonly studied acetohydrazide series . The acetohydrazide analog 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide (C₂ spacer, no α-substituent) serves as the precursor in most published antimicrobial and COX studies . The additional methyl group in the propanohydrazide variant is expected to influence lipophilicity (clogP), metabolic stability, and stereospecific target engagement, although no published direct comparative data between the propanohydrazide and acetohydrazide free bases currently exist .

chiral synthesis hydrazide linker length structure-activity relationship

Anticholinesterase Activity of 1-Phenyltetrazole-Thioether Butanoylhydrazides Validates Scaffold Utility; Linker Length Modulates Potency

A series of 26 N′-arylidene-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoylhydrazide derivatives (C₄ acyl linker) was synthesized and evaluated for AChE and BuChE inhibitory activity alongside cytotoxicity testing on NIH/3T3 cells . While specific IC₅₀ values for the propanohydrazide series (C₃ linker) have not been published in a peer-reviewed comparative study, the butanoylhydrazide data establish that the 1-phenyltetrazole-thioether scaffold is competent for cholinesterase engagement and that linker length is a tunable parameter for optimizing potency-vs-toxicity profiles . This positions 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide as an intermediate linker-length variant between the well-characterized C₂ acetohydrazide and C₄ butanoylhydrazide series, offering a distinct SAR exploration space .

acetylcholinesterase butyrylcholinesterase Alzheimer's disease

Tetrazolyl-Hydrazide Motif Recognized as a Privileged Fragment for Metalloenzyme Inhibition (KDM4A, AOC3, Aldose Reductase)

The tetrazolyl-hydrazide fragment class—of which 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide is a member—has been validated as a metal-chelating warhead in multiple independent target-based screening campaigns. 2-(1H-Tetrazol-5-yl)acetohydrazide was identified as a fragment-like inhibitor of the JumonjiC-domain-containing histone demethylase KDM4A with an IC₅₀ of 46.4 µM, representing the first example of a tetrazole group as a warhead in this enzyme class . Separately, ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides were developed as inhibitors of amine oxidase copper containing 3 (AOC3/VAP-1), with the most potent acetohydrazide derivative showing an IC₅₀ of 0.83 µM . Tetrazole-based hydrazones have also yielded sub-micromolar aldose reductase inhibitors (Ki = 0.177–6.322 µM; IC₅₀ = 0.210–0.676 µM) . This multi-target track record establishes the tetrazole-thioether hydrazide chemotype as a privileged fragment for metalloenzyme inhibitor discovery.

epigenetics histone demethylase fragment-based drug discovery

1-Phenyltetrazole-5-thioether Scaffold Enables Multi-Target Derivatization: Antimicrobial, Anticholinesterase, and COX Inhibitory Libraries from a Single Precursor Class

The 1-phenyl-1H-tetrazol-5-yl thioether hydrazide scaffold has been successfully employed as a precursor for hydrazone libraries targeting at least three distinct therapeutic areas: (i) antibacterial agents with 2-fold superior MIC against E. faecalis vs. chloramphenicol ; (ii) anticholinesterase agents with tunable AChE/BuChE activity ; and (iii) COX-2 preferential anti-inflammatory agents . This multi-target derivatization capability stems from the modular architecture of the scaffold: the tetrazole N1-phenyl group governs target selectivity, the thioether-acyl linker length modulates potency and pharmacokinetics, and the terminal hydrazide serves as a versatile condensation handle for generating structurally diverse hydrazone libraries. In contrast, the 1-methyltetrazole-thioether series has demonstrated a narrower biological profile—primarily COX-1 inhibition and antimicrobial activity—without the multi-target breadth documented for the 1-phenyl variant .

medicinal chemistry hydrazone library multi-target drug discovery

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide: Highest-Confidence Research and Industrial Application Scenarios


Antimicrobial Hydrazone Library Synthesis Targeting Gram-Positive Pathogens

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide serves as a precursor for hydrazone library construction via condensation with aromatic aldehydes or ketones. Published data demonstrate that a closely related acetohydrazide-derived hydrazone (2-((1-Phenyl-1H-tetrazol-5-yl)thio)-N′-(1-(pyridin-3-yl)ethylidene)acetohydrazide) achieved a MIC of 100 µg/mL against Enterococcus faecalis (ATCC 29212), representing a 2-fold potency advantage over chloramphenicol (MIC = 200 µg/mL) with concomitant low cytotoxicity (IC₅₀ > 500 µg/mL on NIH/3T3 cells) . The propanohydrazide variant provides an extended chiral linker that may further modulate antibacterial potency and selectivity compared to the achiral acetohydrazide scaffold .

COX-2 Preferential Anti-Inflammatory Agent Development

Systematic SAR studies have established that the 1-phenyl-1H-tetrazole moiety confers preferential COX-2 inhibition, whereas the 1-methyl analog drives COX-1 selectivity . 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide contains the phenyl-substituted tetrazole core required for this COX-2 bias. Condensation of the terminal hydrazide with appropriately substituted aryl aldehydes or ketones yields hydrazone derivatives that can be screened in COX-1/COX-2 enzyme inhibition assays to identify selective COX-2 inhibitors with reduced gastrointestinal liability. The propanohydrazide linker length (C₃) offers an intermediate lipophilicity profile that may improve oral bioavailability relative to shorter (C₂) or longer (C₄) homologs .

Chiral Tetrazole-Thioether Hydrazide Fragment for Stereochemistry-Dependent Target Engagement

The α-methyl branch in the propanohydrazide backbone introduces a chiral center that is absent in the widely used acetohydrazide series . This stereogenic center enables the synthesis of enantiomerically enriched hydrazone derivatives, which is valuable for probing stereochemistry-dependent binding to chiral biological targets. The tetrazole-hydrazide fragment has demonstrated validated hit rates against metalloenzymes including KDM4A (IC₅₀ = 46.4 µM), AOC3 (IC₅₀ = 0.83 µM), and aldose reductase (IC₅₀ = 0.210–0.676 µM) , and the addition of chirality may enhance target discrimination in these enzyme classes.

Anticholinesterase Agent Optimization via Linker-Length SAR Exploration

Published anticholinesterase data for the C₄ butanoylhydrazide series (N′-arylidene-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoylhydrazide derivatives) confirm that the 1-phenyltetrazole-thioether scaffold is competent for AChE and BuChE engagement with favorable cytotoxicity profiles . 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanohydrazide (C₃ linker) fills a critical gap between the C₂ acetohydrazide and C₄ butanoylhydrazide series, enabling systematic optimization of linker-length-dependent AChE/BuChE potency, isoform selectivity, and metabolic stability. This is directly relevant to Alzheimer's disease drug discovery programs seeking cholinesterase inhibitors with balanced efficacy and safety .

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